1-Chloro-3-(2-phenoxyethoxy)propan-2-OL
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Overview
Description
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL is an organic compound with the molecular formula C11H15ClO3 It is a chlorinated alcohol derivative, characterized by the presence of a chloro group, a phenoxyethoxy group, and a hydroxyl group
Preparation Methods
The synthesis of 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with phenoxyethanol under basic conditions. The reaction proceeds through the opening of the epoxide ring by the phenoxyethanol, followed by the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving alcohols and chlorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL include:
1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Similar structure but with a methoxy group instead of a phenoxy group.
1-Chloro-3-(2-ethoxyphenoxy)-2-propanol: Similar structure but with an ethoxy group instead of a phenoxy group.
2-Propanol, 1-chloro-3-methoxy-: Similar structure but with a methoxy group and no phenoxy group
Properties
CAS No. |
55773-75-6 |
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Molecular Formula |
C11H15ClO3 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
1-chloro-3-(2-phenoxyethoxy)propan-2-ol |
InChI |
InChI=1S/C11H15ClO3/c12-8-10(13)9-14-6-7-15-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |
InChI Key |
QBOJYXFHYXGDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC(CCl)O |
Origin of Product |
United States |
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